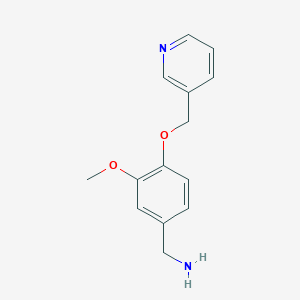
(3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine is an organic compound with the molecular formula C14H16N2O2 It is a derivative of methanamine, featuring a methoxy group and a pyridinylmethoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 3-pyridinemethanol.
Etherification: The first step involves the etherification of 3-methoxyphenol with 3-pyridinemethanol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Amination: The resulting intermediate is then subjected to amination using reagents like ammonia or an amine source under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and pyridinylmethoxy groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
(3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Methoxy-4-(pyridin-2-ylmethoxy)phenyl)methanamine
- (3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl)methanamine
- (3-Methoxy-4-(pyridin-3-ylethoxy)phenyl)methanamine
Uniqueness
(3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine is unique due to the specific positioning of the methoxy and pyridinylmethoxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine |
InChI |
InChI=1S/C14H16N2O2/c1-17-14-7-11(8-15)4-5-13(14)18-10-12-3-2-6-16-9-12/h2-7,9H,8,10,15H2,1H3 |
Clé InChI |
OMVOAXGBXKXNGM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CN)OCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine](/img/structure/B12819186.png)
![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B12819191.png)
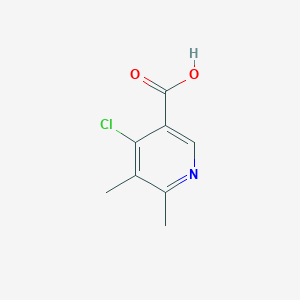
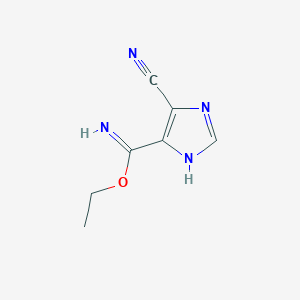

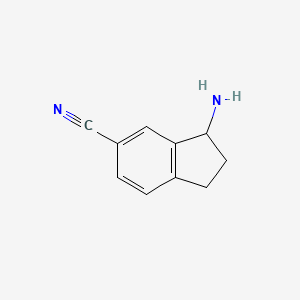
![(3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B12819234.png)
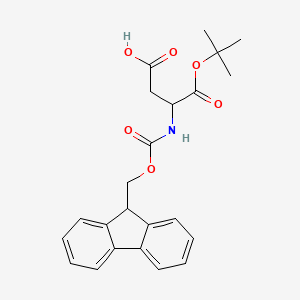
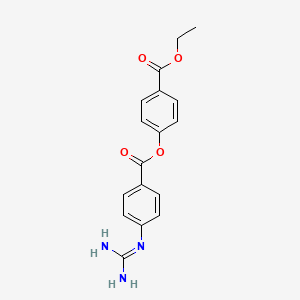
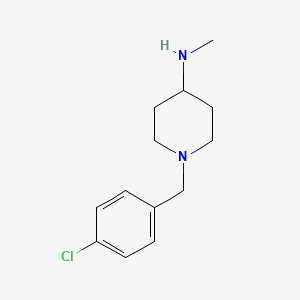

![1-iodo-2,3,4,5-tetramethylbenzene;[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate](/img/structure/B12819267.png)
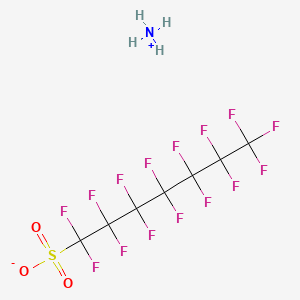
![4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12819279.png)
